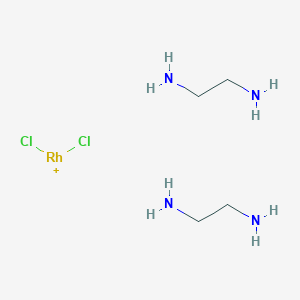
Dichlorobis(ethylenediamine)rhodium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(ethylenediamine)rhodium(III) is a coordination complex with the formula [Rh(en)₂Cl₂]Cl, where “en” stands for ethylenediamine. This compound is notable for its octahedral geometry, where the rhodium center is coordinated by two ethylenediamine ligands and two chloride ions. It is a member of the broader class of coordination compounds that have significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium(III) typically involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 2 \text{en} \rightarrow [\text{Rh(en)}_2\text{Cl}_2]\text{Cl} ]
The reaction is usually performed at elevated temperatures to facilitate the coordination of ethylenediamine to the rhodium center. The product is then isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of dichlorobis(ethylenediamine)rhodium(III) may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(ethylenediamine)rhodium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can exist in different geometrical isomers, such as cis and trans forms.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like ammonia or other amines in aqueous or alcoholic solutions.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Isomerization Reactions: Often require specific conditions such as changes in temperature or pH to facilitate the conversion between isomers.
Major Products Formed
Substitution Reactions: Products include various substituted rhodium complexes.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but can include different oxidation states of rhodium complexes.
Isomerization Reactions: Products include different geometrical isomers of the original compound.
Scientific Research Applications
Dichlorobis(ethylenediamine)rhodium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which dichlorobis(ethylenediamine)rhodium(III) exerts its effects involves the coordination of the rhodium center to various substrates. The ethylenediamine ligands provide stability to the complex, while the rhodium center can interact with other molecules through coordination bonds. This interaction can lead to the activation of substrates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III): Similar in structure but with cobalt as the central metal.
Dichlorobis(ethylenediamine)iridium(III): Similar in structure but with iridium as the central metal.
Dichlorobis(ethylenediamine)platinum(II): Similar in structure but with platinum as the central metal.
Uniqueness
Dichlorobis(ethylenediamine)rhodium(III) is unique due to the specific properties of rhodium, such as its ability to facilitate certain catalytic reactions more efficiently than cobalt, iridium, or platinum complexes. Additionally, the stability and reactivity of the rhodium complex can differ significantly from those of similar compounds, making it particularly valuable in specific applications.
Properties
CAS No. |
15444-62-9 |
|---|---|
Molecular Formula |
C4H16Cl3N4Rh |
Molecular Weight |
329.46 g/mol |
IUPAC Name |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
InChI Key |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
SMILES |
C(CN)N.C(CN)N.Cl[Rh+]Cl |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Key on ui other cas no. |
15444-62-9 |
Synonyms |
DCER dichlorobis(ethylenediamine)rhodium(III) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


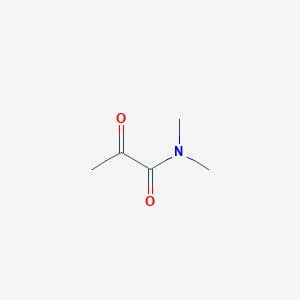
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
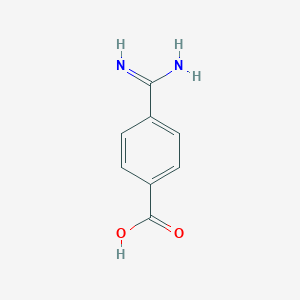
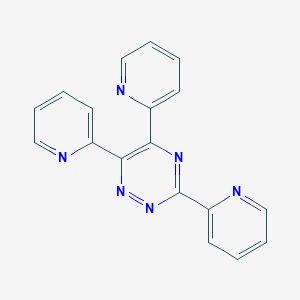
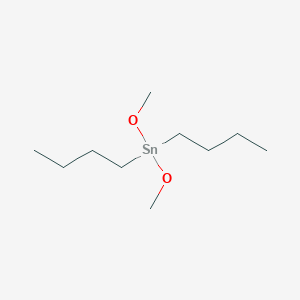
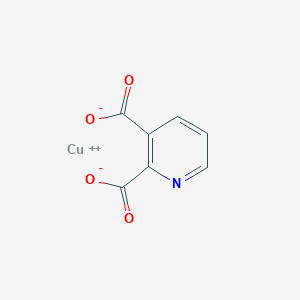
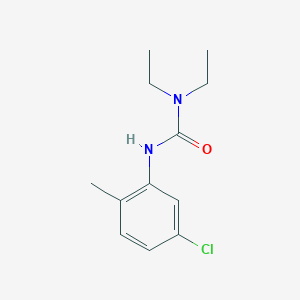
![3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene](/img/structure/B91319.png)
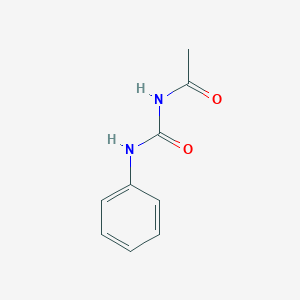
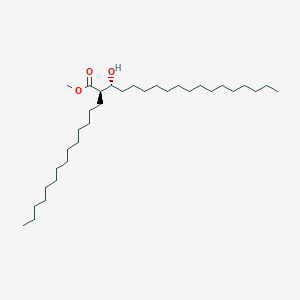

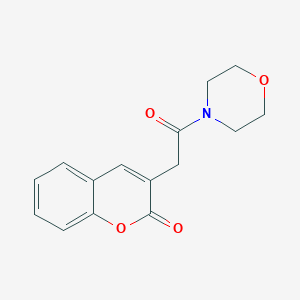
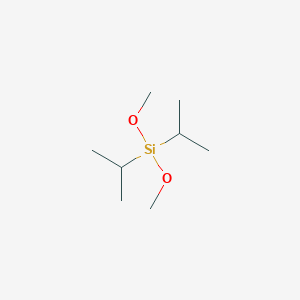
![7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B91333.png)
